Closantel is classified as a salicylanilide compound. It is derived from salicylanilide, a class of compounds known for their anthelmintic properties. The compound has been utilized extensively in veterinary medicine due to its efficacy against gastrointestinal nematodes and other parasitic infections in ruminants.
The synthesis of Closantel involves several methods, often utilizing hydrotropes to enhance solubility and reaction efficiency. One notable method includes the amidation of 3,5-diiodosalicyloyl chloride with 5-chloro-4-[(chlorophenyl)cyanomethyl]-2-methyl aniline. This reaction is typically conducted in the presence of hydrotropic agents like xylene sulfonic acid, which facilitates the reaction under mild conditions.
Closantel has a complex molecular structure characterized by its chiral center. The molecular formula for Closantel is CHClNO. Its structural representation includes:
The structural formula can be represented as follows:
Closantel undergoes various chemical reactions that are significant for its synthesis and application:
Closantel exerts its antiparasitic effects primarily through inhibition of oxidative phosphorylation in parasites. This mechanism disrupts ATP production, leading to energy depletion and eventual death of the parasite.
Closantel exhibits several key physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its formulation in veterinary medicine.
Closantel is predominantly used in veterinary medicine as an anthelmintic agent. Its applications include:
Closantel exerts its anthelmintic effects primarily by disrupting energy metabolism in parasitic helminths. As a halogenated salicylanilide, it acts as a potent proton ionophore, facilitating the transmembrane movement of protons across mitochondrial membranes. This disrupts the proton gradient essential for adenosine triphosphate (ATP) synthesis. Studies confirm that Closantel targets key enzymes in the electron transport chain, including NADH-ubiquinone reductase (Complex I) and succinate dehydrogenase (Complex II), thereby halting electron flow and reducing ATP production [3] [5]. The drug’s high affinity for parasite-specific isoforms of these enzymes underpins its selective toxicity. In Fasciola hepatica, Closantel accumulates in mitochondrial membranes at concentrations 10-fold higher than in host tissues, explaining its potent species-specific effects [5].
Table 1: Key Molecular Targets of Closantel in Parasitic Energy Metabolism
Target Site | Biological Function | Consequence of Inhibition |
---|---|---|
Complex I (NADH dehydrogenase) | Electron transfer from NADH to ubiquinone | Disrupted proton pumping; reduced ATP yield |
Complex II (Succinate dehydrogenase) | FADH₂ oxidation; succinate-fumarate conversion | Impaired electron entry into chain |
Mitochondrial membrane | Proton gradient maintenance | Uncoupling of oxidative phosphorylation |
Tegumental ion channels | Cellular pH regulation | Increased intracellular acidity |
Closantel’s ionophoric properties uncouple oxidative phosphorylation by dissipating the proton motive force. In Fasciola hepatica, exposure to Closantel triggers a 70% reduction in ATP levels within 4 hours, accompanied by glycogen depletion and lactate accumulation. Metabolic studies show a 3.5-fold increase in succinate production and elevated oxaloacetate/malate ratios, confirming disruption of the Krebs cycle and mitochondrial shuttles [5]. This metabolic crisis induces paralysis and starvation in parasites. Notably, Closantel’s efficacy persists even in benzimidazole-resistant Fasciola strains due to its distinct mechanism, which bypasses β-tubulin binding sites [4] [7]. Electron microscopy reveals mitochondrial swelling and cristae disintegration in treated flukes, directly linking structural damage to energy collapse [5].
Closantel contains a chiral center, and its anthelmintic activity is enantioselective. The (R)-enantiomer exhibits 8-fold greater binding affinity to Haemonchus contortus cytochrome complexes than the (S)-form. This stereospecificity arises from hydrophobic interactions within the asymmetric binding pocket of parasite-specific enzymes [2] [7]. Molecular dynamics simulations demonstrate that the (R)-enantiomer forms stable hydrogen bonds with conserved histidine residues in the quinone-binding site of Complex II, while the (S)-enantiomer shows weaker, transient interactions. Consequently, the (R)-enantiomer achieves 50% effective concentration (EC₅₀) values 3–5 times lower than the racemate against larval Haemonchus stages [2]. This enantioselectivity is less pronounced in Fasciola species, suggesting divergent binding site architectures between trematodes and nematodes.
Closantel demonstrates differential efficacy against trematodes and nematodes due to variations in drug uptake and metabolic resilience. Against adult Fasciola hepatica, Closantel achieves 91–99% burden reduction at 10 mg/kg in ruminants, primarily affecting mature flukes (>12 weeks). Immature flukes (6–8 weeks) show 50–90% susceptibility due to reduced drug accumulation in hepatic tissues [4] [6]. In contrast, against the blood-feeding nematode Haemonchus contortus, Closantel achieves near-complete elimination (98–100%) at 7.5 mg/kg, irrespective of benzimidazole or levamisole resistance [3] [8]. This superiority stems from Closantel’s high affinity for Haemonchus plasma albumin receptors, concentrating the drug at the parasite’s feeding site.
Table 2: Comparative Efficacy of Closantel Against Key Parasitic Species
Parasite | Effective Dose (mg/kg) | Burden Reduction (%) | Stage Specificity |
---|---|---|---|
Fasciola hepatica (adult) | 10.0 | 91–99 | Mature flukes only |
Fasciola hepatica (immature) | 10.0 | 50–90 | Limited efficacy |
Haemonchus contortus | 7.5 | 98–100 | All stages, including L4 larvae |
Bunostomum spp. | 7.5–10.0 | 95–100 | Adult nematodes |
Field studies confirm Closantel’s sustained suppression of Haemonchus fecal egg output for 13 weeks post-treatment, exceeding triclabendazole’s 11-week suppression of Fasciola eggs [6]. However, in Fasciola gigantica, efficacy drops by 20–30% compared to F. hepatica, likely due to enhanced drug efflux or glutathione-based detoxification [3]. Synergistic effects occur when Closantel is paired with levamisole, improving efficacy against larval Haemonchus stages by 15% [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5